molecular formula C23H29ClN2 B1337106 2-[2-[4-(Diethylamino)phenyl]vinyl]-1,3,3-trimethyl-3H-indolium chloride CAS No. 6359-45-1

2-[2-[4-(Diethylamino)phenyl]vinyl]-1,3,3-trimethyl-3H-indolium chloride

Cat. No.: B1337106
CAS No.: 6359-45-1
M. Wt: 368.9 g/mol
InChI Key: PKALEBFTSZCHGU-UHFFFAOYSA-M
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Description

2-[2-[4-(Diethylamino)phenyl]vinyl]-1,3,3-trimethyl-3H-indolium chloride is a synthetic organic compound known for its vibrant color and utility in various scientific applications. This compound belongs to the class of indolium salts, which are often used as dyes and indicators due to their intense coloration and ability to undergo various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[4-(Diethylamino)phenyl]vinyl]-1,3,3-trimethyl-3H-indolium chloride typically involves a multi-step process. One common method includes the condensation of 4-(diethylamino)benzaldehyde with 1,3,3-trimethyl-2-methyleneindoline in the presence of an acid catalyst. The reaction proceeds through the formation of a Schiff base intermediate, which is then cyclized to form the indolium salt. The final product is obtained by treating the intermediate with hydrochloric acid to yield the chloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[2-[4-(Diethylamino)phenyl]vinyl]-1,3,3-trimethyl-3H-indolium chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinonoid structures.

    Reduction: Reduction reactions can lead to the formation of leuco compounds.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the vinyl and indolium moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products Formed

    Oxidation: Quinonoid derivatives.

    Reduction: Leuco forms of the compound.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-[2-[4-(Diethylamino)phenyl]vinyl]-1,3,3-trimethyl-3H-indolium chloride has a wide range of applications in scientific research:

    Chemistry: Used as a dye and indicator in various analytical techniques.

    Biology: Employed in staining biological specimens for microscopic analysis.

    Medicine: Investigated for its potential use in photodynamic therapy and as a fluorescent probe for imaging.

    Industry: Utilized in the production of colored materials and as a component in dye-sensitized solar cells.

Mechanism of Action

The mechanism of action of 2-[2-[4-(Diethylamino)phenyl]vinyl]-1,3,3-trimethyl-3H-indolium chloride involves its interaction with light and biological molecules. The compound absorbs light, leading to electronic excitation and the generation of reactive oxygen species (ROS). These ROS can cause damage to cellular components, making the compound useful in photodynamic therapy. Additionally, the compound can bind to specific molecular targets, such as nucleic acids and proteins, facilitating its use as a fluorescent probe.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-[4-(Dimethylamino)phenyl]vinyl]-1,3,3-trimethyl-3H-indolium chloride
  • 2-[2-[4-(Diethylamino)phenyl]vinyl]-1,3,3-trimethyl-3H-indolium bromide
  • 2-[2-[4-(Diethylamino)phenyl]vinyl]-1,3,3-trimethyl-3H-indolium iodide

Uniqueness

Compared to similar compounds, 2-[2-[4-(Diethylamino)phenyl]vinyl]-1,3,3-trimethyl-3H-indolium chloride is unique due to its specific chloride counterion, which can influence its solubility, reactivity, and interaction with biological molecules. The presence of the diethylamino group also enhances its electron-donating properties, making it particularly effective in applications requiring strong fluorescence and photodynamic activity.

Properties

IUPAC Name

N,N-diethyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N2.ClH/c1-6-25(7-2)19-15-12-18(13-16-19)14-17-22-23(3,4)20-10-8-9-11-21(20)24(22)5;/h8-17H,6-7H2,1-5H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKALEBFTSZCHGU-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=CC2=[N+](C3=CC=CC=C3C2(C)C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=C/C2=[N+](C3=CC=CC=C3C2(C)C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6359-45-1
Record name Basic Violet 16
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6359-45-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Basic Violet 16
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006359451
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3H-Indolium, 2-[2-[4-(diethylamino)phenyl]ethenyl]-1,3,3-trimethyl-, chloride (1:1)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-[2-[4-(diethylamino)phenyl]vinyl]-1,3,3-trimethyl-3H-indolium chloride
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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